3-(4-ethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Descripción
This compound is a quinazolinone derivative featuring a 1,3-oxazole substituent linked via a sulfanyl (-S-) bridge. The quinazolinone core is substituted with a 4-ethoxyphenyl group at position 3 and a 2-(2-methoxyphenyl)-5-methyloxazole-4-ylmethyl group at position 2.
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-4-34-20-15-13-19(14-16-20)31-27(32)21-9-5-7-11-23(21)30-28(31)36-17-24-18(2)35-26(29-24)22-10-6-8-12-25(22)33-3/h5-16H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLDGBYAAHQAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues
The compound shares structural motifs with several classes of heterocyclic molecules:
Key Observations :
Core Heterocycles: The target compound’s quinazolinone-oxazole hybrid contrasts with triazole/thiadiazole cores in analogues. Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), while oxazoles contribute to metabolic stability .
The oxazole-methylsulfanyl side chain introduces steric bulk absent in simpler triazole derivatives (e.g., ), which could influence binding pocket compatibility.
Biological Activity: Triazole derivatives () show antifungal/antibacterial activity, likely via CYP51 or efflux pump inhibition. The target compound’s oxazole-quinazolinone scaffold may similarly target fungal cytochrome P450 enzymes . Thiadiazole derivatives () exhibit antimicrobial effects through membrane disruption, a mechanism less likely for the target compound due to its polar sulfanyl and quinazolinone groups.
Physicochemical Properties
- Solubility : Reduced aqueous solubility compared to sulfonyl-containing triazoles (), necessitating formulation adjustments for bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
